ダチュラロン

概要

説明

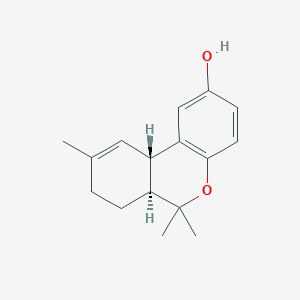

Daturaolone (also known as 5α-dihydro-3-hydroxy-7-methoxy-4-methyl-4H-1-benzopyran-2-one) is a naturally occurring compound found in Datura plants. It is a member of the benzopyran group of compounds and is known for its sedative, hypnotic, and anticonvulsant properties. It has been used in traditional medicine for centuries, and more recently, it has been studied for its potential applications in the laboratory.

科学的研究の応用

抗炎症治療

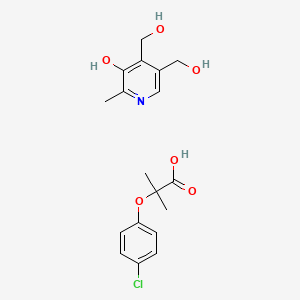

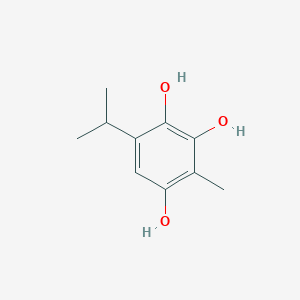

ダチュラロンは、in silico、in vitro、in vivoモデルを用いた抗炎症の可能性について評価されてきました {svg_1}. 炎症プロセスにおける主要なメディエーターである核因子κB(NF-κB)および一酸化窒素の産生を有意に阻害することが示されています {svg_2}. これは、炎症性疾患の治療における潜在的な用途を示唆しています。

鎮痛効果

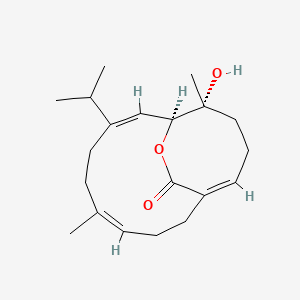

ダチュラロンは、抗炎症作用に加えて、鎮痛効果も示しており、疼痛管理の候補となり得ます {svg_3}. 熱誘発性疼痛を軽減することが示されており、新しいクラスの鎮痛薬として開発される可能性があります {svg_4}.

抗うつ作用の可能性

ダチュラロンは、ストレス誘発性うつモデルにおいて有望な結果を示しており、抗うつ剤としての可能性を示唆しています {svg_5}. テールサスペンション試験における不動時間の減少は、セロトニン作動性およびドーパミン作動性系に影響を与える可能性があることを示唆しています {svg_6}.

抗真菌および抗菌特性

ダチュラロンは、クレブシエラ・ニューモニエや黄色ブドウ球菌などの細菌株、カンジダ・アルビカンスやアスペルギルス・フラバスなどの真菌株に対して強力な活性を示しています {svg_7} {svg_8}. これにより、ダチュラロンは、これらの病原体によって引き起こされる感染症の治療のための潜在的な天然化合物として位置付けられます。

胃腸運動性

研究によると、ダチュラロンは胃腸運動性を有意に低下させることができ、過剰運動を特徴とする疾患の治療に役立つ可能性があります {svg_9}. その効果は、ムスカリン受容体遮断薬であるアトロピンと比較されており、その潜在的な治療価値が示されています。

筋肉弛緩作用と解熱効果

ダチュラロンは、筋肉弛緩作用と解熱(解熱)作用を持つことが判明しています {svg_10}. これらの特性は、筋肉の痙攣や発熱に関連する疾患の治療法の開発に役立ちます。

これらのアプリケーションはそれぞれ、ダチュラロンの多様な治療の可能性を示しています。 現在の研究は有望ですが、この天然化合物の能力を完全に理解し、活用するためには、さらに詳細な薬物動態、毒性、メカニズム、臨床研究が必要です {svg_11}.

Safety and Hazards

Daturaolone was comparatively safer and showed dose-dependent significant changes in hepatic enzyme (Alanine Transaminase), bilirubin, creatinine, and glucose levels while histological changes in testes were also observed . Lower doses (5, 2.5, and 1.25 mg/kg) of daturaolone showed no significant toxic effects and 5 mg/kg was declared as its NOAEL .

作用機序

Target of Action

Daturaolone, a natural triterpenoid, primarily targets inflammatory mediators . The key molecular targets include nuclear factor kappa beta subunit (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), phospholipase A2, serotonin transporter, dopamine receptor D1, and 5-hydroxy tryptamine . These targets play crucial roles in the inflammatory response, neurotransmission, and other cellular processes.

Mode of Action

Daturaolone interacts with its targets primarily through hydrogen bonding . This interaction can inhibit the activity of these targets, leading to changes in the cellular processes they regulate. For instance, the inhibition of NF-κB and nitric oxide production has been observed .

Biochemical Pathways

Daturaolone affects several biochemical pathways related to inflammation and neurotransmission. By interacting with key enzymes and receptors such as COX-2, 5-LOX, and NF-κB, it disrupts the inflammation cascade . This disruption can lead to downstream effects such as reduced production of inflammatory mediators and decreased inflammatory response .

Pharmacokinetics

Daturaolone exhibits strong plasma protein binding and gastrointestinal absorption . Its metabolism involves cytochrome enzymes CYP1A2, CYP2C19, and CYP3A4, with aliphatic hydroxylation being a major metabolic reaction . These ADME properties influence the bioavailability of daturaolone, which can affect its therapeutic efficacy.

Result of Action

The molecular and cellular effects of daturaolone’s action include significant inhibition of NF-κB and nitric oxide production . It also reduces inflammatory paw edema, heat-induced pain, and stress-induced depression . These effects suggest a potential anti-inflammatory role for daturaolone .

生化学分析

Biochemical Properties

Daturaolone plays a crucial role in various biochemical reactions. It has been identified as a potential cyclooxygenase inhibitor, interacting with cyclooxygenase enzymes (COX-1 and COX-2) to exert its anti-inflammatory effects . The interaction between daturaolone and cyclooxygenase enzymes involves binding to the active sites of these enzymes, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, daturaolone has shown interactions with other biomolecules, including proteins and lipids, contributing to its overall biochemical properties.

Cellular Effects

Daturaolone influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, daturaolone modulates the expression of genes involved in inflammatory responses, leading to a decrease in the production of inflammatory cytokines . Furthermore, daturaolone impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells . These effects contribute to the compound’s anti-inflammatory and anti-bacterial activities.

Molecular Mechanism

The molecular mechanism of daturaolone involves its interaction with specific biomolecules, leading to changes in their activity and function. Daturaolone binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, daturaolone has been shown to interact with other proteins and enzymes, leading to changes in their activity and function. These interactions result in the modulation of various cellular processes, including gene expression and metabolic pathways . The compound’s ability to inhibit cyclooxygenase enzymes and modulate other biomolecules underlies its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of daturaolone have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that daturaolone remains stable under certain conditions, allowing it to exert its biological effects over extended periods . Degradation of the compound can lead to a decrease in its activity and effectiveness. Long-term studies have also indicated that daturaolone can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-bacterial activities .

Dosage Effects in Animal Models

The effects of daturaolone vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-inflammatory and anti-nociceptive activities . At lower doses, daturaolone effectively reduces inflammation and pain, while higher doses can lead to toxic or adverse effects . For example, high doses of daturaolone have been associated with abnormal biochemical changes, including alterations in alanine aminotransferase levels and glucose indices . These findings highlight the importance of determining the optimal dosage for therapeutic applications of daturaolone.

Metabolic Pathways

Daturaolone is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its biological effects. The compound has been shown to influence the activity of enzymes involved in the cyclooxygenase pathway, leading to a reduction in the production of pro-inflammatory mediators . Additionally, daturaolone interacts with other metabolic enzymes, affecting the overall metabolic flux and metabolite levels within cells . These interactions contribute to the compound’s anti-inflammatory and anti-bacterial activities.

Transport and Distribution

The transport and distribution of daturaolone within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with specific biomolecules . Transporters and binding proteins play a significant role in the localization and accumulation of daturaolone within cells . These interactions ensure that the compound reaches its target sites and exerts its biological effects effectively.

Subcellular Localization

Daturaolone exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within cells, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in the subcellular localization of daturaolone . These factors ensure that the compound reaches its intended sites of action and exerts its biological effects efficiently.

特性

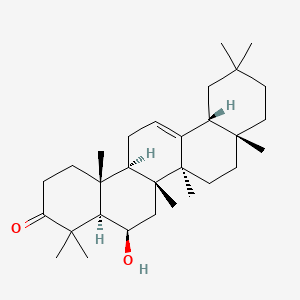

IUPAC Name |

(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-22,24,31H,10-18H2,1-8H3/t20-,21+,22+,24-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXVPCDHZMBHX-QCDSSADQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961770 | |

| Record name | Daturaolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-80-0 | |

| Record name | Daturaolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daturaolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

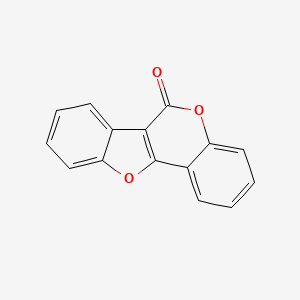

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one](/img/structure/B1194415.png)

![2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester](/img/structure/B1194422.png)

![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)